molecular formula C11H9BrFNS B13287903 N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline

N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline

Cat. No.: B13287903
M. Wt: 286.17 g/mol
InChI Key: BVBCHPOSHPXSJO-UHFFFAOYSA-N
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Description

N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline is an organic compound with the molecular formula C11H9BrFNS. This compound is characterized by the presence of a bromothiophene moiety attached to a fluorinated aniline structure. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, NaBH4, ethanol (C2H5OH)

    Substitution: Ammonia (NH3), thiols (RSH), dimethyl sulfoxide (DMSO)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted anilines, thiophenes

Scientific Research Applications

N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π stacking interactions, while the fluorine atom can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline
  • N-[(4-bromothiophen-2-yl)methyl]-3-fluoroaniline
  • N-[(4-bromothiophen-2-yl)methyl]-2-chloroaniline

Uniqueness

N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline is unique due to the specific positioning of the fluorine atom on the aniline ring, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various research applications .

Properties

Molecular Formula

C11H9BrFNS

Molecular Weight

286.17 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-fluoroaniline

InChI

InChI=1S/C11H9BrFNS/c12-8-5-9(15-7-8)6-14-11-4-2-1-3-10(11)13/h1-5,7,14H,6H2

InChI Key

BVBCHPOSHPXSJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC(=CS2)Br)F

Origin of Product

United States

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